molecular formula C22H24Cl4N2O2S2 B2382953 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 882083-17-2

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2382953
CAS No.: 882083-17-2
M. Wt: 554.37
InChI Key: GFFUPYKFWJMERR-UHFFFAOYSA-N
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Description

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound with the molecular formula C22H24Cl4N2O2S2 and a molecular weight of 554.389 g/mol . This compound is characterized by the presence of dichloroaniline and acetamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process generally includes:

    Formation of 2,3-dichloroaniline: This is achieved through the chlorination of aniline.

    Synthesis of 2-(2,3-dichloroanilino)-2-oxoethyl sulfanyl compound: This involves the reaction of 2,3-dichloroaniline with an appropriate oxoethyl sulfanyl reagent.

    Coupling with hexyl sulfanyl group: The intermediate is then reacted with a hexyl sulfanyl compound under controlled conditions.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
  • 2-(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl)-N-(2,3-dichlorophenyl)acetamide
  • 2-(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • Dichloroaniline moiety : Contributes to its biological activity.
  • Sulfanyl groups : Implicated in various biochemical interactions.
  • Acetamide functional group : Enhances solubility and bioavailability.

Antitumor Activity

Research indicates that similar compounds containing dichloroaniline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds like IMB-1406 have been documented to arrest the cell cycle at the S phase, leading to increased apoptosis rates in HepG2 cells .
  • Mitochondrial Dysfunction : Activation of caspase pathways has been noted, suggesting that mitochondrial pathways are critical in mediating the apoptotic effects of these compounds .

The proposed mechanisms of action for this compound include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit myeloperoxidase (MPO), which is involved in inflammatory processes and cancer progression .
  • Interaction with Cellular Targets : The dichloroaniline moiety may interact with specific receptors or enzymes, potentially leading to altered signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the observed anti-tumor activity:

Cell LineInhibition Rate (%)IC50 (μM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results indicate that the compound exhibits potent anti-proliferative effects comparable to established chemotherapeutic agents like Sunitinib .

Case Studies

A notable case study involved the administration of similar compounds in animal models, where significant reductions in tumor size were reported alongside enhanced survival rates. These findings support the hypothesis that the compound could be developed as a therapeutic agent for cancer treatment.

Properties

IUPAC Name

2-[6-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl4N2O2S2/c23-15-7-5-9-17(21(15)25)27-19(29)13-31-11-3-1-2-4-12-32-14-20(30)28-18-10-6-8-16(24)22(18)26/h5-10H,1-4,11-14H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUPYKFWJMERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCCCCCCSCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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